molecular formula C31H25N3 B4301105 2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE

Cat. No.: B4301105
M. Wt: 439.5 g/mol
InChI Key: HQKRGXOFVPWRHV-UHFFFAOYSA-N
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Description

2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is a complex heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes multiple phenyl groups and an imidazo[1,2-a]imidazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE typically involves multi-component reactions. One common method includes the cyclocondensation of benzil, ammonium acetate, and benzaldehyde in the presence of glacial acetic acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and reduce reaction times. Techniques such as solvent-free conditions and the use of biodegradable catalysts like lactic acid have been explored for similar imidazole derivatives .

Chemical Reactions Analysis

Types of Reactions

2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound involves its interaction with various molecular targets. It can inhibit enzymes such as cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are involved in inflammatory pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,5-triphenyl-1H-imidazole
  • 2,4,5-triphenyl-1-(1H-pyrrol-1-yl)-1H-imidazole

Uniqueness

2,5,6-TRIPHENYL-1-(2-PHENYLETHYL)-1H-IMIDAZO[1,2-A][1,3]DIAZOLE is unique due to its additional phenylethyl group, which can enhance its binding affinity and specificity for certain molecular targets compared to other imidazole derivatives .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,5,6-triphenyl-1-(2-phenylethyl)imidazo[1,2-a]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H25N3/c1-5-13-24(14-6-1)21-22-33-28(25-15-7-2-8-16-25)23-34-30(27-19-11-4-12-20-27)29(32-31(33)34)26-17-9-3-10-18-26/h1-20,23H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKRGXOFVPWRHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CN3C2=NC(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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